molecular formula C10H9IO2 B13027322 3-(4-Iodophenoxy)cyclobutan-1-one

3-(4-Iodophenoxy)cyclobutan-1-one

Cat. No.: B13027322
M. Wt: 288.08 g/mol
InChI Key: GSPKXTCWBHTIMI-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)cyclobutan-1-one (CAS 1542317-08-7) is an iodophenoxy-functionalized cyclobutanone with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol . This compound serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. The presence of the iodophenyl group makes it a suitable precursor for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse structural motifs. Simultaneously, the cyclobutanone moiety offers a strained four-membered ring that can be exploited in ring-opening or ring-expansion reactions to access complex molecular architectures. Iodinated aromatic compounds, including structurally related phenylalanine derivatives, have demonstrated significant utility in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications, particularly in oncology . Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules for probing biological systems or developing new pharmacologically active agents. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

3-(4-iodophenoxy)cyclobutan-1-one

InChI

InChI=1S/C10H9IO2/c11-7-1-3-9(4-2-7)13-10-5-8(12)6-10/h1-4,10H,5-6H2

InChI Key

GSPKXTCWBHTIMI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)OC2=CC=C(C=C2)I

Origin of Product

United States

Significance of Cyclobutanone Scaffolds in Modern Organic Synthesis

Cyclobutanone (B123998) and its derivatives are highly valuable building blocks in modern organic synthesis. nih.gov These four-membered carbocycles are not merely chemical curiosities; their inherent ring strain makes them versatile intermediates for a variety of chemical transformations. nih.gov The ability to undergo selective modifications such as ring expansions, ring contractions, and ring-opening reactions allows chemists to access a diverse range of more complex acyclic and cyclic molecules in a regio- and stereoselective manner. nih.gov

The cyclobutane (B1203170) motif is a key structural feature in numerous biologically active natural products and synthetic compounds. acs.org Consequently, the development of new methods for the stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones is an active area of research. nih.govacs.org Their role as key intermediates in the asymmetric synthesis of complex molecules underscores their importance to the pharmaceutical and agrochemical industries. nih.gov The development of organocatalyzed and biocatalyzed approaches to these scaffolds further enhances their utility by providing environmentally friendly synthetic routes. nih.gov

Importance of Aryl Ether Moieties in Advanced Chemical Design

Aryl ether linkages are a ubiquitous and critical functional group in the design of advanced molecules, particularly in pharmaceuticals and materials science. alfa-chemistry.comnumberanalytics.com The presence of an aryl ether can significantly influence a molecule's physicochemical properties. alfa-chemistry.com For instance, incorporating an ether group can enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes—a crucial factor in drug efficacy. numberanalytics.com

Beyond pharmaceuticals, ether linkages are integral to polymer chemistry, where they can impart desirable properties such as flexibility, thermal stability, and improved solubility. numberanalytics.com The relative stability and low reactivity of the ether bond make it a reliable component in the construction of robust molecular architectures. alfa-chemistry.comnumberanalytics.com This stability, combined with the electronic effects of the aromatic ring, makes aryl ethers a versatile component in the medicinal chemist's and materials scientist's toolbox for fine-tuning molecular properties. numberanalytics.comtandfonline.com

Rationale for Academic Research on 3 4 Iodophenoxy Cyclobutan 1 One: Interfacing Strained Ring Systems with Halogenated Aryl Ethers

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.govlkouniv.ac.in This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways.

Disconnection Strategies at the Phenoxy-Cyclobutanone Linkage

The most logical primary disconnection point in this compound is the ether linkage between the phenoxy group and the cyclobutanone ring. lkouniv.ac.inyoutube.com This C-O bond cleavage leads to two key synthons: a 3-halocyclobutanone (or a related electrophile) and a 4-iodophenoxide anion (a nucleophile).

Table 1: Disconnection of the Phenoxy-Cyclobutanone Linkage

Target MoleculeDisconnectionSynthonsSynthetic Equivalents
This compoundC-O ether bond3-Halocyclobutanone synthon and 4-Iodophenoxide synthon3-Bromocyclobutanone or 3-Chlorocyclobutanone, and 4-Iodophenol (B32979)

This disconnection suggests a nucleophilic substitution reaction, such as a Williamson ether synthesis, as a straightforward method for forming the target molecule. youtube.com The feasibility of this approach hinges on the availability and reactivity of the corresponding synthetic equivalents.

Approaches for the Construction of the Cyclobutanone Core

Prominent strategies for cyclobutanone synthesis include:

[2+2] Cycloaddition Reactions: This powerful method involves the reaction of a ketene (B1206846) or a ketene equivalent with an alkene to form the cyclobutanone ring directly. nih.govacs.orgresearchgate.netkib.ac.cn The choice of alkene and ketene precursors allows for the introduction of various substituents on the cyclobutanone ring.

Ring Expansion of Cyclopropanes: Cyclopropanone (B1606653) derivatives or their precursors can undergo ring expansion to yield cyclobutanones. acs.orgresearchgate.net This can be achieved through various methods, including reactions with diazomethane (B1218177) or sulfur ylides. acs.org Semipinacol rearrangements of substituted cyclopropanols also provide a route to cyclobutanones. acs.orgresearchgate.net

Rearrangement of Oxaspiropentanes: The acid-catalyzed rearrangement of oxaspiropentanes, which can be prepared from the epoxidation of methylenecyclopropanes, is another established method for cyclobutanone synthesis. acs.org

Methodologies for Introducing the 4-Iodophenoxy Substituent

The 4-iodophenoxy moiety can be introduced either before or after the formation of the cyclobutanone ring. A common precursor for this group is 4-iodophenol. The synthesis of 4-iodophenol and its derivatives can be achieved through several iodination methods. researchgate.netresearchgate.net

Key methodologies for the synthesis of iodinated phenols include:

Direct Iodination: Phenol can be directly iodinated using various reagents, such as iodine in the presence of an oxidizing agent or an electrochemical approach. researchgate.netresearchgate.net The regioselectivity of this reaction can be controlled by the choice of reagents and reaction conditions.

Sandmeyer-type Reactions: Aniline (B41778) can be converted to a diazonium salt, which is then treated with potassium iodide to introduce the iodine atom. Subsequent functional group manipulation can yield the desired 4-iodophenol.

Established and Emerging Synthetic Routes to Cyclobutanone Derivatives

The synthesis of cyclobutanone and its derivatives has been a subject of extensive research, leading to the development of several reliable methods. nih.govacs.orgresearchgate.net

[2+2] Cycloaddition Reactions for Cyclobutanone Formation

The [2+2] cycloaddition reaction is a cornerstone of cyclobutane and cyclobutanone synthesis. nih.govkib.ac.cnacs.orgnih.govnih.gov This pericyclic reaction involves the concerted or stepwise union of two double-bond-containing molecules to form a four-membered ring. For the synthesis of cyclobutanones, the reaction typically involves a ketene and an alkene.

Table 2: Examples of [2+2] Cycloaddition for Cyclobutanone Synthesis

Ketene PrecursorAlkeneCatalyst/ConditionsProduct Type
DichloroketeneCyclopentadieneThermalDichlorocyclobutanone derivative
Ynol ethersAlkenesGold(I) catalystsSubstituted cyclobutanones acs.org
Keteniminium saltsAlkenesLewis acidCyclobutanone derivatives

The use of chiral catalysts has enabled the development of enantioselective [2+2] cycloaddition reactions, providing access to optically active cyclobutanone derivatives. acs.org

Ring Expansion Methodologies from Precursor Alkanes and Cyclopropanes

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of cyclobutanones from smaller ring systems or acyclic precursors. acs.orgresearchgate.net

From Cyclopropanes: The ring expansion of cyclopropanes is a well-established method. acs.orgresearchgate.netnih.govyoutube.com This can be achieved by reacting cyclopropanone surrogates with reagents like diazomethane or unstabilized sulfoxonium ylides. acs.org The reaction of cyclopropanols can also lead to cyclobutanones through rearrangement pathways, such as the semipinacol rearrangement. acs.orgresearchgate.netacs.org

From Alkanes: While less common, methods for the construction of cyclobutanones from acyclic alkane precursors have been developed, often involving radical cyclization pathways.

Table 3: Comparison of Ring Expansion Methods for Cyclobutanone Synthesis

PrecursorReagent/MethodKey Features
Cyclopropanone surrogatesDiazomethaneOne-carbon insertion. acs.org
Cyclopropanone surrogatesSulfoxonium ylidesCan be stereospecific. acs.org
Substituted cyclopropanolsAcid or Lewis AcidSemipinacol rearrangement, can be enantioselective. acs.orgresearchgate.net
MethylenecyclopropanesOxidationCan lead to 2,2-disubstituted cyclobutanones. organic-chemistry.org

These ring expansion methodologies offer a versatile toolkit for accessing a wide range of substituted cyclobutanones, which are valuable intermediates in the synthesis of more complex molecules.

Synthetic Protocols for 4-Iodophenoxy Moieties

The 4-iodophenoxy fragment is typically constructed through the formation of an aryl ether bond, followed by or preceded by a selective iodination step.

Cross-Coupling Strategies for Aryl Ether Formation (e.g., Ullmann, Buchwald-Hartwig)

The Ullmann condensation and the Buchwald-Hartwig amination are two of the most powerful and widely used methods for the formation of aryl ethers. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org While early methods required harsh conditions with stoichiometric copper, modern variations utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgunion.edu For the synthesis of a 4-iodophenoxy moiety, this would typically involve the coupling of a 1,4-dihalobenzene with a protected cyclobutanol (B46151) derivative or the coupling of 4-iodophenol with a suitable cyclobutane electrophile. The use of ligands such as N,N-dimethylglycine can facilitate the coupling of aryl iodides with aliphatic alcohols. organic-chemistry.org

The Buchwald-Hartwig amination protocol has been adapted for the synthesis of aryl ethers, providing a palladium-catalyzed alternative to the Ullmann reaction. organic-chemistry.orgwikipedia.org This method generally offers a broader substrate scope and milder reaction conditions. organic-chemistry.orgwikipedia.org The reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org For the synthesis of this compound, this could involve the coupling of 4-iodophenol with 3-bromocyclobutan-1-one or a related derivative. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.orgorganic-chemistry.org

ReactionCatalyst SystemKey Features
Ullmann CondensationCopper(I) salts, often with ligands like N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline. organic-chemistry.orgorganic-chemistry.orgClassic method for aryl ether synthesis, modern variants offer milder conditions. organic-chemistry.orgwikipedia.orgorganic-chemistry.org
Buchwald-Hartwig C-O CouplingPalladium catalyst with phosphine ligands (e.g., bulky di-1-adamantyl-substituted bipyrazolylphosphine). organic-chemistry.orgorganic-chemistry.orgGeneral and mild method for aryl ether formation with a broad substrate scope. organic-chemistry.orgorganic-chemistry.org

Photochemical Pathways for Aryl Ether Construction

Photochemical methods offer an alternative, often milder, approach to the construction of aryl ethers. These reactions typically proceed through radical or ionic intermediates generated upon photoexcitation. acs.orgnih.gov For example, the photolysis of substituted aryl tert-butyl ethers in methanol (B129727) can lead to the formation of phenols, which can then be coupled with a suitable cyclobutane derivative. acs.org While less common than cross-coupling reactions for this specific transformation, photochemical methods can be advantageous for substrates that are sensitive to transition metal catalysts. nih.gov

Selective Halogenation Methods for Aryl Ethers

The introduction of the iodine atom onto the aryl ether can be achieved through electrophilic aromatic substitution. A variety of iodinating reagents are available, and the regioselectivity of the reaction is often controlled by the directing effects of the ether oxygen. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid are commonly used for the iodination of activated aromatic rings. acs.orgnih.govacs.orgorganic-chemistry.org For an aryl ether, iodination is expected to occur predominantly at the para position due to the ortho, para-directing nature of the alkoxy group. If the para position is already occupied, ortho-iodination will be favored. The choice of solvent and catalyst can also influence the regioselectivity of the iodination. acs.orgacs.org

ReagentConditionsSelectivity
N-Iodosuccinimide (NIS) / Trifluoroacetic acidMild conditions, short reaction timesRegioselective iodination of methoxy- or methyl-substituted aromatic compounds. organic-chemistry.org
KI / H2O2 / Strong AcidMethanolSelective and efficient oxidative iodination of electron-rich arenes. organic-chemistry.org
Bis(methanesulfonyl) peroxide / Iodide-Regioselective iodination of (hetero)arenes. nih.gov

Stereoselective and Asymmetric Synthesis Relevant to 3-Substituted Cyclobutanones

The synthesis of enantiomerically pure 3-substituted cyclobutanones is of significant interest, as the stereochemistry at the 3-position can have a profound impact on the biological activity of the final molecule. acs.orgnih.gov

Chiral Auxiliary and Catalytic Asymmetric Approaches

Chiral auxiliaries have been widely employed in asymmetric synthesis to control the stereochemical outcome of reactions. researchgate.netrsc.orgyoutube.comyoutube.com In the context of cyclobutanone synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product. researchgate.netrsc.org For example, Evans oxazolidinones have been successfully used as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions that could be adapted to form chiral cyclobutane precursors. researchgate.net

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically pure compounds. nih.gov This involves the use of a chiral catalyst to control the stereoselectivity of the reaction. nih.gov For the synthesis of 3-substituted cyclobutanones, catalytic asymmetric methods can be applied to various transformations, including [2+2] cycloadditions, ring expansions, and functionalizations of prochiral cyclobutanones. nih.govorganic-chemistry.orgacs.orgnih.gov For instance, chiral Lewis acid catalysis has been used in tandem cyclopropanation/semipinacol rearrangements to produce asymmetric cyclobutanones. acs.org Furthermore, catalytic asymmetric photocycloaddition of triplet aldehydes with benzocyclobutenones has been developed to produce optically active 3,4-dihydroisocoumarins, demonstrating the potential of this approach for constructing chiral cyclic systems. chinesechemsoc.org

ApproachMethodKey Features
Chiral AuxiliaryEvans OxazolidinonesDiastereoselective alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net
Catalytic AsymmetricRh-catalyzed asymmetric carbometallationAsymmetric cross-coupling of cyclobutenes and arylboronic acids. nih.gov
Catalytic AsymmetricChiral Lewis acid-mediated photocycloadditionEnantioselective formal photocycloaddition of triplet aldehydes with benzocyclobutenones. chinesechemsoc.org
Catalytic AsymmetricKinetic resolution and asymmetric transfer hydrogenationHighly regio- and stereoselective synthesis of various four-membered ring compounds from cyclobutenediones. acs.org

Desymmetrization Strategies in Cyclobutanone Systems

The enantioselective synthesis of chiral cyclobutanes is a significant challenge in organic chemistry, and the desymmetrization of prochiral cyclobutanones represents a powerful strategy to create key chiral building blocks. bohrium.com Due to their inherent ring strain, cyclobutanones can undergo a variety of unique chemical transformations. researchgate.net Strategies such as α-functionalization, rearrangement, and C-C bond activation can convert symmetrical cyclobutanones into a wide array of enantiomerically enriched compounds. researchgate.net

A prominent approach involves the synergistic use of transition-metal catalysis and organocatalysis. For instance, the combination of a palladium catalyst with a chiral aminocatalyst (enamine catalysis) has been successfully employed for the enantioselective intramolecular α-arylation of cyclobutanones. bohrium.com This dual catalytic system allows for two distinct modes of asymmetric induction, leading to the synthesis of enantiomerically enriched cyclobutanones fused to heterocyclic rings with high yields and good to excellent enantioselectivity (84–90% ee). bohrium.com

Another powerful desymmetrization technique is the asymmetric ring expansion of prochiral cyclobutanones. This method harnesses the ring strain as a driving force. nih.govuni-mainz.de For example, using a chiral nitrogen source like (1S,2R)-1-amino-2-indanol can induce an asymmetric nitrogen-based ring expansion to produce chiral γ-lactams. nih.govuni-mainz.de This process proceeds through a hemiaminal intermediate and a Curtin-Hammett scenario, enabling downstream stereoinduction with high diastereoselectivity (up to 88:12 dr). nih.govuni-mainz.de This particular method is notable for not requiring potentially toxic transition metals, making it highly suitable for pharmaceutical synthesis. uni-mainz.de

Lewis acid catalysis also plays a crucial role in the asymmetric synthesis of cyclobutanones. A tandem cyclopropanation/semipinacol rearrangement catalyzed by a chiral oxazaborolidinium ion can produce α-silyloxycyclobutanones with a chiral β-quaternary center in high yields and with excellent enantio- and diastereoselectivity. acs.org

The table below summarizes various desymmetrization strategies applied to cyclobutanone systems.

Strategy Catalyst/Reagent Transformation Key Features Reference(s)
Synergistic CatalysisPalladium / Chiral AmineIntramolecular α-ArylationHigh yield and enantioselectivity (84-90% ee) for O- or N-tethered cyclobutanones. bohrium.com
Asymmetric Ring Expansion(1S,2R)-1-amino-2-indanolNitrogen Insertion to γ-LactamsMetal-free; high diastereoselectivity (up to 88:12 dr); creates quaternary stereocenters. nih.govuni-mainz.de
Lewis Acid CatalysisChiral Oxazaborolidinium IonTandem Cyclopropanation/Semipinacol RearrangementHigh yield (up to 91%) and excellent stereoselectivity (up to 98% ee, >20:1 dr). acs.org
α-FunctionalizationElectrophiles (E)Direct functionalization at the α-positionA general strategy to introduce chirality. researchgate.net

These desymmetrization methods provide robust pathways to access chiral cyclobutanone scaffolds, which are versatile intermediates for more complex molecules, including the title compound. The choice of strategy depends on the desired substitution pattern and the specific stereochemical requirements of the target.

Application of Green Chemistry Principles in the Synthesis of Cyclobutanone and Aryl Ether Systems

The synthesis of this compound involves the formation of both a cyclobutanone ring and an aryl ether linkage. Applying the principles of green chemistry to these synthetic steps is crucial for developing sustainable and environmentally responsible processes. yale.eduresearchgate.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu

Key green chemistry principles applicable to these syntheses include:

Catalysis: Using catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. yale.edugreenchemistry-toolkit.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Water is often an ideal green solvent. nih.govorganic-chemistry.orgacs.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure to minimize energy requirements and their environmental and economic impacts. yale.edu

For the cyclobutanone moiety , green approaches focus on catalytic methods that avoid stoichiometric reagents and harsh conditions. Asymmetric catalysis, as discussed in the desymmetrization section, aligns well with green principles by offering high efficiency and reducing the need for chiral resolutions, which generate waste. bohrium.comacs.org The development of catalytic [2+2] cycloadditions using earth-abundant metals like cobalt also represents a move towards more sustainable synthesis of cyclobutane derivatives. nih.gov

For the aryl ether linkage , significant progress has been made in developing green synthetic methods. Traditional methods often require harsh conditions and the use of metal catalysts that can be toxic and difficult to remove from the final product. Recent advancements focus on metal-free synthesis and the use of environmentally benign solvents like water. nih.govorganic-chemistry.orgacs.org One notable method is the arylation of alcohols with diaryliodonium salts in water, using sodium hydroxide (B78521) as a base. nih.govorganic-chemistry.org This approach avoids expensive catalysts and high temperatures, and the iodoarene byproduct can often be recovered and reused, improving atom economy. organic-chemistry.org Furthermore, protocols using recyclable heterogeneous palladium nanoparticle catalysts for C-O bond formation under solvent-free conditions have been developed, representing a highly sustainable and economical process. rsc.org

The table below highlights green chemistry approaches relevant to the synthesis of aryl ether systems.

Green Approach Methodology Key Green Principles Applied Reference(s)
Metal-Free ArylationArylation of alcohols with diaryliodonium salts in water.Safer Solvents (Water), Avoids toxic metal catalysts. nih.govorganic-chemistry.orgacs.org
Heterogeneous CatalysisPalladium nanoparticles for O-allylation of alcohols.Catalysis, Solvent-free conditions, Catalyst recyclability. rsc.org
C-H FunctionalizationDirect coupling of C-H bonds.Atom Economy, Reduces pre-functionalization steps and waste. cdnsciencepub.com
Benign SolventsUse of supercritical CO2 and water.Safer Solvents, Replaces hazardous organic solvents.

By integrating these desymmetrization and green chemistry strategies, the synthesis of this compound can be achieved not only with high precision and stereochemical control but also with a minimal environmental footprint, aligning with the modern demands of sustainable chemical manufacturing. eurekaselect.commagtech.com.cn

Reactivity Influenced by the Strained Cyclobutanone Ring System

The cyclobutanone ring, characterized by significant angle and torsional strain, is prone to reactions that relieve this strain. masterorganicchemistry.com This intrinsic reactivity is a cornerstone of its synthetic utility, enabling transformations that are often challenging with less strained cyclic or acyclic systems. acs.orgnih.gov

A primary mode of reactivity for cyclobutanones involves the cleavage of a carbon-carbon bond, a process often facilitated by transition metal catalysts. oup.comacs.org Rhodium(I) complexes, for instance, have been shown to catalyze the ring-opening of cyclobutanones. oup.comoup.comacs.org The generally accepted mechanism for these reactions involves the insertion of the metal into the C1-C2 bond (acyl-C(sp³) bond), forming a rhodacyclopentanone intermediate. nih.govacs.org This intermediate can then undergo various transformations.

For example, in the presence of alcohols or amines, rhodium(I)-catalyzed reactions of cyclobutanones can lead to the formation of esters and amides, respectively. oup.comoup.com This process is believed to proceed through the addition of a rhodium(I) alkoxide or amide to the carbonyl group, followed by a ring-opening β-carbon elimination. oup.comacs.org Another pathway involves the reaction with arylboronic acids, where an arylrhodium(I) species adds to the carbonyl, and the resulting rhodium(I) cyclobutanolate undergoes ring-opening to yield butyrophenone (B1668137) derivatives. acs.org

Electrocyclic ring-opening reactions are another significant pathway, governed by the principles of orbital symmetry. masterorganicchemistry.comlibretexts.orgwikipedia.org These reactions can be initiated thermally or photochemically, leading to the formation of conjugated systems. The stereochemical outcome of these concerted reactions is highly predictable, following the Woodward-Hoffmann rules. libretexts.orgwikipedia.org

Cyclobutanones are valuable synthons in various cycloaddition reactions. acs.orgacs.orgorganic-chemistry.org They can participate as four-carbon (C4) building blocks in formal [4+n]-cycloaddition reactions, particularly after a preliminary C-C bond activation. nih.govresearchgate.net For instance, rhodium-catalyzed [4+2] cycloadditions of cyclobutanones with unsaturated partners like imines can produce complex heterocyclic structures. nih.govresearchgate.net These reactions often proceed through a sequence of C-C bond activation, migratory insertion, and reductive elimination. nih.govnih.gov

Furthermore, photochemical [2+2] cycloadditions represent a fundamental method for constructing cyclobutane rings. acs.orgfiveable.me While this is more relevant to the synthesis of the cyclobutane core itself, the reverse reaction, a retro-[2+2] cycloaddition, can be a potential reactive pathway for the strained ring under certain energetic conditions.

The table below summarizes key cycloaddition reactions involving cyclobutanone systems.

Reaction TypeCatalyst/ConditionsReactant PartnerProduct Type
[4+2] CycloadditionRhodium(I) complexesIminesFuran-fused lactams
[4+4] CycloadditionGold(I) complexesAnthranilsFuran-fused 8-membered rings
[2+2] PhotocycloadditionVisible light/PhotocatalystAlkenes (Enones)Cyclobutanes

This table illustrates the versatility of the cyclobutanone core in constructing diverse cyclic architectures through various cycloaddition methodologies. organic-chemistry.orgnih.govresearchgate.net

The activation of C-C bonds in cyclobutanones by transition metals like rhodium and nickel is a powerful strategy for initiating rearrangements and constructing complex molecules. acs.orgnih.govacs.org The selective cleavage of the C1-C2 bond is often the first step, leading to a metallacyclopentanone intermediate that serves as a hub for subsequent transformations. nih.govacs.org

Rhodium-catalyzed processes can lead to decarbonylation to form cyclopropanes, or, in the presence of hydrogen, hydrogenolysis to yield ring-opened alcohols. acs.org Nickel-catalyzed reactions can also promote C-C bond activation, sometimes leading to different outcomes than rhodium. For example, Ni-catalyzed carboxylative reactions have been developed where CO₂ is used as an electrophile to trap the intermediate generated after ring opening, leading to products like 3-indanone-1-acetic acids. rsc.orgnih.gov

Rearrangements can also be induced under non-catalytic conditions. Halogen-induced oxidative rearrangements of N,O-ketals derived from cyclobutanones can yield pyrrolidone derivatives through a 1,2-carbon migration to a nitrogen atom. nih.govjst.go.jp These reactions highlight how the inherent strain of the cyclobutanone ring can be harnessed to drive skeletal reorganizations. nih.gov

Reactivity of the Ketone Functionality at C1 of the Cyclobutanone Ring

The carbonyl group in this compound is a key site for chemical modifications, allowing for the introduction of various functional groups and the construction of more elaborate molecular architectures. acs.org

The carbonyl carbon of the cyclobutanone is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a tetrahedral intermediate. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and heteroatom nucleophiles, can add to the carbonyl group.

A specific example is the conjugate nucleophilic addition to α,β-unsaturated ketones, a process known as 1,4-addition or Michael addition. libretexts.org While this compound itself is not an α,β-unsaturated ketone, its derivatives, such as cyclobutenones, readily undergo this reaction. For instance, copper-catalyzed 1,4-addition of silicon nucleophiles to cyclobutenones yields β-silylated cyclobutanones. nih.gov The intermediate enolate can be trapped, leading to a variety of functionalized cyclobutane and cyclobutene (B1205218) derivatives. nih.gov

The carbon atoms adjacent to the carbonyl group (α-carbons) in cyclobutanones can be functionalized, typically through the formation of an enolate or an enamine intermediate. acs.orgnih.gov This α-functionalization is a powerful tool for creating stereocenters on the cyclobutane ring. nih.gov

Classical enolate chemistry can be used for reactions like alkylation and halogenation at the α-position. However, achieving selectivity can be challenging due to the high reactivity of the ketone. nih.gov Modern methods have emerged that offer more control. For example, an umpolung strategy can render the α-position electrophilic, allowing for reactions with a broad range of heteroatom nucleophiles (oxygen, nitrogen, sulfur, and halogens) to generate α-functionalized amides after a subsequent transformation. nih.gov This approach bypasses the traditional reliance on enolate chemistry for such functionalizations.

Oxidation and Reduction Profiles

The cyclobutanone moiety in this compound is susceptible to both oxidation and reduction, leading to valuable structural modifications.

Oxidation: The ketone can undergo a Baeyer-Villiger oxidation to yield a lactone. This reaction typically involves peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) and results in the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this oxidation in unsymmetrical ketones like this is dictated by the migratory aptitude of the adjacent carbon atoms. The more substituted carbon atom preferentially migrates, which would lead to the formation of 4-(4-Iodophenoxy)oxepan-2-one.

Reduction: The carbonyl group is readily reduced to a secondary alcohol, yielding 3-(4-Iodophenoxy)cyclobutanol. This transformation can be achieved using a variety of reducing agents.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for reducing ketones to alcohols. leah4sci.com LiAlH₄ is a more powerful reducing agent that can also accomplish this transformation but may risk unintended side reactions if not used judiciously. leah4sci.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel). It provides a clean method for reduction, though it may also affect other functional groups, such as the aryl iodide, under certain conditions.

The choice of reagent allows for chemoselective control, enabling the reduction of the ketone without affecting the aryl iodide. leah4sci.com

Reactivity of the 4-Iodophenoxy Moiety

The 4-Iodophenoxy group contains two key reactive sites: the carbon-iodine bond and the aryl ether linkage.

Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations compared to their bromide or chloride counterparts. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This would allow for the synthesis of various biaryl structures.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a powerful method for constructing arylethynyl frameworks.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This provides a direct route to substituted aniline derivatives. While historically challenging with aryl iodides, modern catalyst systems with specialized biarylphosphine ligands have enabled these couplings to proceed with high efficiency. nih.gov

Heck Coupling: The aryl iodide can be coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond at the vinylic position. Photoinduced, metal-free versions of this coupling have also been developed for aryl iodides. nih.gov

Reaction Coupling Partner Catalyst System Typical Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Base3-(4'-Substituted-[1,1'-biphenyl]-4-yloxy)cyclobutan-1-one
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base3-(4-(Alkynyl)phenoxy)cyclobutan-1-one
Buchwald-HartwigR¹R²NHPd catalyst, Ligand, Base3-(4-(Dialkylamino)phenoxy)cyclobutan-1-one
HeckAlkenePd(OAc)₂, Ligand, Base3-(4-(Vinyl)phenoxy)cyclobutan-1-one

Electrophilic and Nucleophilic Aromatic Substitution on the Iodophenyl Ring

The electronic nature of the substituents on the aromatic ring dictates its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The phenoxy group is an ortho-, para-directing activator, while the iodine atom is an ortho-, para-directing deactivator. The combined effect generally directs incoming electrophiles to the positions ortho to the strongly activating ether group (positions 2 and 6). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org However, the presence of the deactivating iodine and the potential for steric hindrance must be considered.

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to proceed. libretexts.orgmasterorganicchemistry.com The 4-iodophenoxy moiety itself is not strongly activated towards traditional NAS because the ether group is electron-donating. Therefore, substitution of the iodide by a nucleophile via the addition-elimination (SNAr) mechanism would be difficult unless further activating groups are present on the ring. libretexts.org

Cleavage Mechanisms of the Aryl Ether Linkage

Aryl ether bonds are generally stable but can be cleaved under specific, often harsh, conditions. Cleavage can occur at either the alkyl-oxygen or aryl-oxygen bond.

Reductive Cleavage: Methods used in lignin (B12514952) depolymerization, which often involves breaking β-O-4 aryl ether linkages, can be relevant. nih.govrsc.org These processes can involve photocatalysis or catalytic hydrogenolysis with systems like Co-Zn catalysts, which can degrade phenolic dimers into aromatic monomers. nih.govrsc.orgresearchgate.net

Acid-Catalyzed Cleavage: Strong acids like HBr or HI can cleave ethers, but this method can be harsh and may lead to side reactions on the cyclobutanone ring.

Enzymatic Cleavage: Certain enzymes, such as those found in lignin-degrading organisms, are capable of selectively cleaving aryl ether bonds under mild conditions. rsc.org

Photochemical Reactions of Cyclobutanone-Containing Systems

The cyclobutanone ring is known to undergo characteristic photochemical reactions upon irradiation with UV light.

Norrish Type I Cleavage: This is a primary photochemical process for cyclic ketones. It involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, forming a diradical intermediate. This intermediate can then undergo several subsequent reactions:

Decarbonylation: Loss of carbon monoxide to form a cyclopropane (B1198618) derivative and other products.

Ring Opening: Formation of an unsaturated acyclic ketone.

Paterno-Büchi Reaction: This is a [2+2] photocycloaddition between a carbonyl group and an alkene, leading to the formation of an oxetane. While this is an intermolecular reaction, it highlights the photochemical reactivity of the ketone if an appropriate alkene partner is present.

The specific outcome of the photochemical reaction of this compound would depend on the reaction conditions, including the wavelength of light and the solvent used. Additionally, the C-I bond is also known to be photolabile, which could lead to the formation of aryl radicals, potentially competing with the cyclobutanone photochemistry. nih.gov

Theoretical and Computational Investigations on 3 4 Iodophenoxy Cyclobutan 1 One and Analogous Systems

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For 3-(4-Iodophenoxy)cyclobutan-1-one, these studies focus on the puckering of the cyclobutanone (B123998) ring and the orientation of the bulky 4-iodophenoxy substituent.

The cyclobutane (B1203170) ring is not planar. uni-regensburg.de A planar conformation would lead to significant torsional strain from eclipsing hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the ring adopts a puckered or "butterfly" conformation. uni-regensburg.de This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations.

Computational studies, often employing Density Functional Theory (DFT) or high-level ab initio methods, can map the potential energy surface of this puckering motion. The degree of puckering is typically described by a puckering angle (θ), which is the dihedral angle between the two C-C-C planes of the ring. For unsubstituted cyclobutane, this angle is around 25-30°. nih.gov The energy barrier for ring inversion in cyclobutane is relatively low, allowing for rapid interconversion at room temperature.

The puckering of an N-membered ring can be quantitatively described using a set of N-3 puckering coordinates. smu.edu For a four-membered ring, there is one puckering coordinate. This quantitative approach allows for a precise description of the ring's conformation and its energetic landscape.

The introduction of a carbonyl group to form cyclobutanone and a substituent at the 3-position, as in this compound, significantly influences the puckering. The sp² hybridization of the carbonyl carbon alters the bond angles and electronic distribution in the ring, affecting the potential energy surface of the puckering motion.

CompoundPuckering Angle (θ)Method of Determination
Cyclobutane~30°Electron Diffraction / Computational
1,1,3,3-TetramethylcyclobutaneEffectively Planar (thermally averaged)Electron Diffraction / Computational nih.gov

This table presents typical puckering angles for cyclobutane and a substituted derivative to illustrate the concept. Specific calculated values for this compound are dependent on the computational method used.

The 4-iodophenoxy group at the C3 position of the cyclobutanone ring can adopt two primary conformations: axial and equatorial. The relative stability of these two conformers is determined by a balance of steric and electronic interactions.

Computational studies on analogous 3-substituted cyclobutanones have shown that the substituent's size and electronic nature play a crucial role in determining the preferred conformation. researchgate.netacs.org Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with the hydrogen atoms on the same side of the ring (1,3-diaxial interactions). maricopa.edu

In the case of this compound, the large 4-iodophenoxy group would be expected to strongly favor the equatorial position. Quantum mechanical calculations can quantify the energy difference between the axial and equatorial conformers. This energy difference dictates the equilibrium population of each conformer.

Furthermore, the orientation of the phenoxy group itself (i.e., the dihedral angle of the C-O-C-C bond) is subject to rotational barriers. Computational methods can identify the most stable rotational conformers and the energy barriers between them, providing a complete picture of the molecule's conformational landscape. The interplay between the ring puckering and the substituent's conformation is a key area of investigation in these computational studies.

Assessment of Ring Strain Energy and Its Impact on Reactivity

Cyclobutane and its derivatives are characterized by significant ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions). smu.eduresearchgate.net This stored energy makes the ring susceptible to opening and rearrangement reactions, a key feature of its chemical reactivity.

A reliable method for computationally determining the strain energy of a cyclic molecule is through the use of hypothetical isodesmic and homodesmotic reactions. nih.gov These are theoretical reactions where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of reaction, calculated using quantum mechanical methods, corresponds to the strain energy of the cyclic molecule.

An isodesmic reaction conserves the number of bonds of each formal type. For cyclobutane, a simple isodesmic reaction is:

c-C₄H₈ + 4 CH₄ → 4 CH₃-CH₃

A homodesmotic reaction provides a more refined measure of strain by conserving not only the bond types but also the hybridization states of the atoms and the number of attached hydrogens. stackexchange.com For cyclobutane, a homodesmotic reaction is:

c-C₄H₈ + 2 CH₃-CH₃ → 3 CH₃-CH₂-CH₃

CompoundStrain Energy (kcal/mol)
Cyclopropane (B1198618)27.6 masterorganicchemistry.com
Cyclobutane26.3 masterorganicchemistry.com
Cyclopentane6.2
Cyclohexane~0 libretexts.org
Cyclopropanone (B1606653)~49 nih.gov

This table showcases experimentally and computationally derived strain energies for various cycloalkanes and a related ketone to provide context for the strain inherent in the cyclobutane ring.

The high ring strain of cyclobutanone derivatives is a primary driver of their reactivity. nih.gov Reactions that lead to the opening of the four-membered ring are often thermodynamically favorable due to the release of this strain. Computational studies can quantify this driving force by calculating the reaction enthalpies.

For instance, in thermal or photochemical [2+2] cycloreversions, the activation energy and reaction thermodynamics are directly related to the strain energy of the cyclobutane ring. Similarly, rearrangements such as the Favorskii rearrangement in α-halocyclobutanones or ring expansion reactions are facilitated by the energetic gain from relieving ring strain.

Computational studies can model the transition states of these reactions and calculate the associated activation barriers. By comparing the activation energies for different potential reaction pathways, a direct correlation between the strain of the starting material and its propensity to undergo specific transformations can be established. This allows for predictions of how substituents, such as the 4-iodophenoxy group, will influence the reactivity profile by altering the ring strain or stabilizing transition states.

Elucidation of Reaction Mechanisms Using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of organic reactions. acs.org For reactions involving this compound, these methods can provide a step-by-step description of bond-breaking and bond-forming processes, identify intermediates and transition states, and determine the energetics of the entire reaction pathway.

DFT calculations are commonly employed to explore reaction mechanisms. For example, in the nucleophilic addition to the carbonyl group, computational models can determine whether the reaction proceeds via a direct attack or through a more complex pathway involving intermediates. They can also rationalize the stereochemical outcome of such reactions, as has been done for the hydride reduction of 3-substituted cyclobutanones. researchgate.netacs.org

In more complex transformations, such as transition-metal-catalyzed cross-coupling reactions or rearrangements, computational studies can help to:

Identify the active catalytic species.

Characterize the geometry of catalytic intermediates.

Calculate the energy barriers for key steps like oxidative addition, migratory insertion, and reductive elimination.

Explain the observed regio- and stereoselectivity.

For this compound, computational studies could, for example, model the mechanism of a Suzuki or Buchwald-Hartwig coupling at the iodo position, or a reaction involving the enolate of the cyclobutanone. These studies provide fundamental insights into the molecule's reactivity and can guide the development of new synthetic methodologies. nih.gov

Transition State Characterization for Key Transformations

The characterization of transition states is fundamental to understanding the kinetics and stereochemical outcomes of chemical reactions. For this compound, key transformations would include nucleophilic additions to the carbonyl group and rearrangements like the Baeyer-Villiger oxidation. While specific transition state calculations for this exact molecule are not extensively documented in the literature, valuable insights can be drawn from studies on analogous 3-substituted cyclobutanone systems.

One of the most studied reactions is the hydride reduction of 3-substituted cyclobutanones. Computational studies, often employing density functional theory (DFT), have been used to model the transition states of these reactions. These models are crucial for rationalizing the observed stereoselectivity. For instance, in the reduction of a 3-benzyloxycyclobutanone, a close analog to our target molecule, DFT calculations have shown that the preferred transition state is the one where the hydride attacks from the face opposite to the substituent (anti-facial attack), leading to the cis-alcohol as the major product. This preference is attributed to the minimization of torsional strain and steric interactions in the transition state structure.

A hypothetical transition state for the hydride reduction of this compound can be modeled based on these principles. The transition state would involve the approach of a hydride reagent (e.g., from NaBH₄) to the carbonyl carbon. Two primary transition state geometries would be considered: one leading to the cis-product and one to the trans-product. The relative energies of these transition states, calculated using appropriate levels of theory, would determine the predicted stereoselectivity of the reduction.

Transformation Analogous System Key Findings from Computational Studies
Hydride Reduction3-BenzyloxycyclobutanoneTransition state models predict a high preference for cis-alcohol formation due to lower torsional strain and steric hindrance in the anti-facial attack pathway.
Baeyer-Villiger Oxidation3-PhenylcyclobutanoneMechanistic studies suggest that the rearrangement step is not the rate-determining step, and the stereoselectivity is influenced by the catalyst and substrate structure. chemrxiv.org

It is important to note that the electronic nature of the 4-iodophenoxy group, being weakly deactivating, would also influence the electronic structure of the transition state, a factor that would be explicitly included in a dedicated computational study.

Exploration of Potential Energy Surfaces for Reaction Pathways

A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometric coordinates. researchgate.net For a given reaction, the PES allows for the identification of reactants, products, intermediates, and transition states, thereby elucidating the complete reaction pathway. researchgate.net

For this compound, exploring the PES for various reactions can reveal mechanistic details and predict the feasibility of different pathways. For example, in a nucleophilic addition reaction, the PES would illustrate the energy changes as the nucleophile approaches the carbonyl carbon. The path of minimum energy on this surface would represent the most likely reaction coordinate.

Another reaction of interest for cyclobutanone derivatives is ring-opening, which can be induced thermally, photochemically, or through the use of specific reagents. Computational studies on the mechanochemical ring-opening of cyclobutene (B1205218), for instance, have demonstrated how external forces can modify the PES and alter reaction barriers. nih.gov A similar approach could be applied to model the ring-opening of this compound, providing insights into its stability and potential for rearrangement reactions.

The exploration of a PES typically involves a systematic search for stationary points (minima and saddle points) using quantum chemical methods. The energies of these points are then used to construct a profile of the reaction pathway.

Hypothetical PES Exploration for Nucleophilic Addition to this compound:

Stage of Reaction Description Expected Features on PES
ReactantsThis compound and nucleophileLocal energy minimum
Transition StateNucleophile partially bonded to the carbonyl carbonFirst-order saddle point
IntermediateTetrahedral alkoxide intermediateLocal energy minimum
ProductFinal addition product after workupGlobal or local energy minimum

By mapping the PES, chemists can predict reaction outcomes and design experiments to favor specific pathways.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of organic reactions. rsc.orgnih.gov For this compound, this is particularly relevant for reactions such as enolate formation and subsequent alkylation, or for cycloaddition reactions.

In the case of the Baeyer-Villiger oxidation, a key question is the regioselectivity of oxygen insertion. For unsymmetrical ketones, the oxygen atom can migrate to either of the adjacent carbon atoms. Computational models can predict the preferred migration by calculating the activation energies for the two possible rearrangement transition states. Studies on related 3-substituted cyclohexanones have shown that the regioselectivity can be controlled by the catalyst structure, and theoretical calculations have been instrumental in understanding these effects. nih.govnih.gov For this compound, it is expected that the oxygen would preferentially migrate to the more substituted carbon, but computational analysis would be needed to confirm this and to quantify the selectivity.

Stereoselectivity, as discussed in the context of transition state analysis, is also a key predictable feature. The facial selectivity of nucleophilic attack on the carbonyl group is a classic example. By comparing the energies of the transition states for attack from the two faces of the cyclobutanone ring, the diastereomeric ratio of the products can be predicted.

Reaction Type Selectivity Aspect Computational Approach Predicted Outcome for this compound (Hypothetical)
Baeyer-Villiger OxidationRegioselectivityCalculation of transition state energies for oxygen migration to C2 vs. C4.Preferential migration to the more substituted carbon (C2).
Enolate AlkylationRegio- and StereoselectivityModeling of enolate formation and subsequent alkylation transition states.Dependent on base and electrophile; facial selectivity influenced by the phenoxy group.
Nucleophilic AdditionStereoselectivityComparison of energies of diastereomeric transition states.Predominantly cis-product formation, analogous to other 3-substituted cyclobutanones.

These predictions, while based on established principles, would require specific calculations for this compound to achieve high accuracy.

Prediction of Spectroscopic Properties from Computational Models

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. bohrium.com These predictions can be invaluable for structure elucidation and for the interpretation of experimental data.

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. github.iofrontiersin.org

Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the C=O stretch of the ketone, the C-O-C stretch of the ether, and various vibrations of the aromatic ring and the cyclobutane ring. Comparing the calculated spectrum with the experimental one can aid in the assignment of absorption bands.

Hypothetical Predicted Spectroscopic Data for this compound:

Spectroscopic Technique Parameter Predicted Value/Region (Hypothetical) Notes
¹³C NMRCarbonyl Carbon (C=O)~205-215 ppmTypical range for a cyclobutanone.
¹³C NMRAromatic Carbons~110-160 ppmPattern influenced by the iodo and ether substituents.
¹H NMRCyclobutane Protons~2.5-4.5 ppmChemical shifts and coupling constants would be sensitive to the ring puckering and the orientation of the phenoxy group.
IR SpectroscopyC=O Stretch~1780-1800 cm⁻¹Characteristic high frequency for a four-membered ring ketone.
IR SpectroscopyC-O-C Stretch~1200-1250 cm⁻¹Asymmetric stretch of the aryl ether.

These predicted values are based on general knowledge of similar functional groups and would be refined by specific computational modeling. The accuracy of such predictions is often high enough to distinguish between different isomers or to confirm a proposed structure. mdpi.com

Role As a Synthetic Building Block in Advanced Chemical Synthesis

Utilization in the Construction of Complex Carbocyclic and Heterocyclic Architectures

The inherent reactivity of the strained four-membered ring of 3-(4-Iodophenoxy)cyclobutan-1-one, coupled with the potential for cross-coupling reactions at the iodo-substituted aromatic ring, renders it an ideal starting material for the synthesis of elaborate molecular structures. The cyclobutanone (B123998) core can undergo a variety of transformations, including ring expansions, cycloadditions, and nucleophilic additions, to generate larger and more complex carbocyclic systems. For instance, treatment with diazomethane (B1218177) or other ring-expansion reagents can lead to the formation of functionalized cyclopentanones, which are prevalent motifs in numerous natural products and pharmacologically active compounds.

Furthermore, the aryl iodide functionality serves as a versatile handle for the introduction of diverse substituents via transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, among others, can be employed to forge new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of intricate biaryl systems or the attachment of various side chains. This dual reactivity allows for a modular and convergent approach to complex target molecules.

The strategic placement of the ether oxygen atom also plays a crucial role in directing synthetic outcomes and enabling the formation of heterocyclic systems. Intramolecular cyclization reactions, often triggered by the transformation of the ketone or the functionalization of the aryl iodide, can lead to the formation of a variety of oxygen-containing heterocycles. For example, reduction of the ketone to an alcohol followed by an intramolecular etherification could, in principle, yield fused or spirocyclic tetrahydrofuran (B95107) derivatives. Similarly, strategic manipulation of the molecule can pave the way for the synthesis of benzofurans and other related heterocyclic cores.

Precursor for Highly Functionalized Derivatives with Unique Structural Motifs

The utility of this compound extends beyond its direct use in skeletal construction; it also serves as a valuable precursor for a wide array of highly functionalized derivatives possessing unique and desirable structural features. The ketone functionality is a gateway to a multitude of chemical transformations. It can be readily converted into alcohols, alkenes, amines, and other functional groups, each opening up new avenues for molecular elaboration.

For example, stereoselective reduction of the ketone can provide access to chiral alcohols, which can serve as key intermediates in asymmetric synthesis. The resulting hydroxyl group can be further functionalized or used to direct subsequent reactions. The introduction of substituents at the α-position to the carbonyl group can also be achieved through standard enolate chemistry, allowing for the installation of additional stereocenters and functional handles.

The true power of this building block lies in the synergistic functionalization of both the cyclobutane (B1203170) ring and the aromatic moiety. A synthetic sequence might involve an initial cross-coupling reaction at the aryl iodide position, followed by a series of transformations on the cyclobutanone ring. This approach allows for the rapid generation of a library of analogues with diverse substitution patterns, a crucial strategy in medicinal chemistry and materials science for the optimization of biological activity or physical properties. The resulting derivatives often possess a three-dimensional architecture that is highly sought after in modern drug discovery programs.

Intermediacy in Cascade Reactions and Diversity-Oriented Synthesis Approaches

The structural attributes of this compound make it an exceptional substrate for the design of elegant and efficient cascade reactions. Cascade reactions, in which multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of step economy and resource efficiency. The presence of multiple reactive sites within a single molecule allows for the orchestration of complex transformations that can rapidly build molecular complexity from a simple starting material.

A hypothetical cascade sequence could be initiated by a palladium-catalyzed coupling reaction at the aryl iodide, which then triggers an intramolecular reaction involving the cyclobutanone. For instance, a Heck reaction could introduce a vinyl group that subsequently participates in an intramolecular [2+2] cycloaddition or an ene reaction with the ketone or a derivative thereof. Such strategies can lead to the formation of polycyclic systems in a single, highly efficient step.

Advanced Analytical Characterization in Academic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: In a hypothetical ¹H NMR spectrum of 3-(4-iodophenoxy)cyclobutan-1-one, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The protons on the aromatic ring would typically appear as two doublets in the downfield region (likely between 6.5 and 7.8 ppm) due to the influence of the iodine and oxygen atoms. The protons on the cyclobutanone (B123998) ring would be located more upfield. The methine proton adjacent to the phenoxy group (-CH-O-) would likely be a multiplet around 4.5-5.5 ppm. The four methylene (B1212753) protons of the cyclobutanone ring would present as complex multiplets in the range of 2.0-3.5 ppm, a result of their diastereotopic nature and coupling to each other and the methine proton.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. Key expected signals would include a peak for the carbonyl carbon of the ketone at a significantly downfield shift (typically >200 ppm). The aromatic carbons would appear in the 110-160 ppm region, with the carbon attached to the iodine showing a characteristic shift. The methine carbon attached to the oxygen would be expected around 70-80 ppm, while the methylene carbons of the cyclobutane (B1203170) ring would be found further upfield.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, helping to trace the connectivity within the cyclobutane ring and confirm the substitution pattern on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbons (HSQC) and for identifying longer-range (2-3 bond) correlations between protons and carbons (HMBC). This would definitively link the phenoxy group to the cyclobutane ring and confirm the position of the iodine atom.

Due to the presence of iodine, which has a quadrupolar nucleus (¹²⁷I), significant line broadening of adjacent carbon signals might be observed in the ¹³C NMR spectrum. However, ¹²⁹Xe NMR is not applicable for the analysis of iodine-containing compounds.

Hypothetical ¹H NMR Data Table:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.7d2HAromatic Protons (ortho to Iodine)
~6.8d2HAromatic Protons (ortho to Oxygen)
~5.0m1H-CH-O- (methine)
~3.2m2H-CH₂- (cyclobutane, adjacent to C=O)
~2.8m2H-CH₂- (cyclobutane)

Hypothetical ¹³C NMR Data Table:

Chemical Shift (ppm)Assignment
>200C=O (ketone)
~158C-O (aromatic)
~139C-H (aromatic)
~118C-H (aromatic)
~90C-I (aromatic)
~75-CH-O- (methine)
~45-CH₂- (cyclobutane)
~30-CH₂- (cyclobutane)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the stretching of the carbonyl group (C=O) of the ketone, typically found in the region of 1750-1780 cm⁻¹ for a strained four-membered ring. Other significant peaks would include C-O stretching vibrations for the ether linkage (around 1250-1000 cm⁻¹) and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The C-I stretch would appear in the far-infrared region, usually below 600 cm⁻¹. Raman spectroscopy would be complementary, potentially providing a stronger signal for the symmetric vibrations of the aromatic ring.

Hypothetical IR Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1770StrongC=O Stretch (ketone)
~1580, 1480Medium-StrongAromatic C=C Stretch
~1240StrongAryl-O Stretch
~1050MediumAlkyl-O Stretch
~820Strongpara-disubstituted Aromatic C-H Bend
<600Weak-MediumC-I Stretch

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₀H₉IO₂), the expected exact mass would be calculated and compared to the experimentally measured value. The high mass accuracy of HRMS (typically to within 5 ppm) would allow for the differentiation between other potential formulas with the same nominal mass. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the mass spectrum.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. A GC analysis would provide a chromatogram where the area of the peak corresponding to the compound is proportional to its purity. By coupling the GC to a Mass Spectrometer (GC-MS), each separated component can be ionized and its mass spectrum recorded, providing structural information and confirming the identity of the main peak as the target compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of the sample would be determined by the relative area of the main peak in the chromatogram. When coupled with a mass spectrometer (LC-MS), this technique provides both retention time data and mass information for each component, making it a powerful tool for both qualitative and quantitative analysis, as well as for the identification of byproducts in a reaction mixture.

Thin-Layer Chromatography (TLC) for Qualitative Analysis and Reaction Progress

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique utilized for the qualitative analysis of this compound. ibm.commdpi.org Its primary applications in the context of this compound include assessing sample purity, identifying the compound by comparison with a known standard, and monitoring the progress of its synthesis. mdpi.orgnih.gov

In a typical TLC analysis, a small amount of a solution containing this compound is spotted onto a TLC plate, which consists of a thin layer of a stationary phase, most commonly silica (B1680970) gel, coated on an inert backing. bldpharm.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, or eluent. The mobile phase, a solvent or a mixture of solvents, ascends the plate via capillary action. As it moves, it carries the spotted compound with it.

The separation of components on the TLC plate is governed by the principle of differential partitioning between the stationary and mobile phases. bldpharm.com For this compound, which possesses a polar carbonyl group and a less polar iodophenoxy moiety, the choice of the mobile phase is critical. A common approach involves using a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the solvent system is optimized to achieve a satisfactory separation.

The position of the compound on the developed TLC plate is quantified by its Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. eurjchem.com

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). eurjchem.com Due to the presence of the aromatic ring, this compound can be visualized under UV light (typically at 254 nm), where it will appear as a dark spot against a fluorescent background. bldpharm.com

Table 1: Hypothetical TLC Data for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm)
Hypothetical Rf ~0.45

Note: This data is hypothetical and serves as an illustrative example. Actual Rf values would need to be determined experimentally.

During the synthesis of this compound, TLC is an invaluable tool for monitoring the reaction's progress. achemblock.com By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, a chemist can observe the consumption of the reactants and the formation of the product. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the progression of the reaction.

Other Advanced Techniques for Specialized Structural or Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for the definitive structural elucidation of this compound.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the ether linkage, and the methylene protons of the cyclobutane ring.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons (with the carbon bearing the iodine showing a characteristic signal), and the carbons of the cyclobutane ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the confirmation of the molecular formula C₁₀H₉IO₂. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration (typically around 1780 cm⁻¹ for a cyclobutanone), as well as absorptions corresponding to the C-O-C ether linkage and the aromatic C-H and C=C bonds.

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction would be the ultimate technique. This method would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring, confirming the connectivity and stereochemistry of the molecule.

Table 2: Key Analytical Techniques for the Characterization of this compound

TechniqueInformation Obtained
¹H NMR Proton environment, connectivity, and count.
¹³C NMR Carbon skeleton and chemical environment of carbons.
Mass Spectrometry Molecular weight and elemental composition.
IR Spectroscopy Presence of functional groups (e.g., C=O, C-O-C).
X-ray Crystallography Definitive 3D molecular structure.

Future Research Directions and Unresolved Challenges in 3 4 Iodophenoxy Cyclobutan 1 One Chemistry

Development of Highly Efficient and Environmentally Sustainable Synthetic Protocols

A primary challenge in the broader application of substituted cyclobutanes is their synthesis. researchgate.net Current methods often involve multi-step sequences that may not be amenable to large-scale production or aligned with the principles of green chemistry. researchgate.net Future research will likely focus on developing more streamlined and sustainable routes to 3-(4-iodophenoxy)cyclobutan-1-one.

Key Research Objectives:

Catalytic [2+2] Cycloadditions: Exploring transition metal-catalyzed or organocatalyzed [2+2] cycloadditions could provide a direct and atom-economical route to the cyclobutane (B1203170) core. researchgate.netorganic-chemistry.org The development of enantioselective catalytic systems would be particularly valuable for accessing chiral derivatives. researchgate.net

Photochemical Methods: Visible-light-mediated photocatalysis represents a green and powerful tool for forging cyclobutane rings. organic-chemistry.orgrsc.org Investigating the photochemical cycloaddition of relevant precursors could offer a mild and efficient synthetic pathway.

Flow Chemistry: Translating synthetic routes to continuous flow processes can offer significant advantages in terms of safety, scalability, and consistency. researchgate.netacsgcipr.org Developing a flow synthesis for this compound or its key intermediates would be a significant step towards its industrial viability. researchgate.net

Green Solvents and Reagents: A move away from hazardous reagents and solvents is a cornerstone of modern chemical synthesis. researchgate.netrsc.org Research into utilizing greener alternatives, such as bio-based solvents or employing electrochemical methods for the iodination step, would enhance the sustainability of the synthesis. nih.gov For instance, the use of N-iodosuccinimide (NIS) in conjunction with green protocols has been shown to be effective for the iodination of various aromatic compounds. researchgate.netcolab.wsorganic-chemistry.org

Table 1: Potential Green Synthesis Strategies for this compound

StrategyPotential AdvantagesKey Challenges
Catalytic [2+2] Cycloaddition High atom economy, potential for enantioselectivity. researchgate.netorganic-chemistry.orgCatalyst development, substrate scope, regioselectivity.
Photochemical Synthesis Use of renewable energy (light), mild reaction conditions. rsc.orgQuantum yields, selectivity, scalability of photochemical reactors.
Flow Chemistry Improved safety and scalability, better process control. researchgate.netacsgcipr.orgReactor design, optimization of reaction parameters in flow.
Electrochemical Iodination Avoids harsh oxidizing agents, uses electrons as a "green" reagent. nih.govElectrode material selection, electrolyte optimization, control of regioselectivity.

Exploration of Novel Reactivity and Transformation Pathways Beyond Current Paradigms

The reactivity of the this compound scaffold is rich with potential, stemming from the strained four-membered ring, the ketone functionality, and the versatile carbon-iodine bond.

Prospective Research Areas:

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutanone (B123998) ring makes it susceptible to ring-opening or ring-expansion reactions, providing access to a diverse range of acyclic and larger cyclic structures. nih.gov Catalytic methods, such as the Baeyer-Villiger oxidation of the cyclobutanone, could yield valuable lactone derivatives. nih.gov

Cross-Coupling Reactions: The aryl iodide moiety is a prime handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would allow for the late-stage functionalization of the molecule, enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties.

C-H Activation: Direct functionalization of the cyclobutane ring through C-H activation would represent a highly efficient and atom-economical approach to creating more complex analogues, bypassing the need for pre-functionalized starting materials.

Derivatization of the Ketone: The ketone group offers a gateway to numerous classical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, further expanding the chemical space accessible from this starting material.

Integration with Emerging Areas such as Supramolecular Chemistry and Advanced Materials Science

The presence of a halogen atom, specifically iodine, opens the door to the fascinating world of halogen bonding. This non-covalent interaction is increasingly being recognized as a powerful tool for crystal engineering and the design of functional materials. watkinsresearchgroup.orgnih.govacs.orgacs.orgrsc.org

Future Directions:

Halogen-Bonded Supramolecular Assemblies: The iodine atom in this compound can act as a halogen bond donor, directing the self-assembly of the molecule into predictable and well-defined supramolecular architectures such as 1D chains, 2D networks, or more complex structures. nih.gov The interplay of halogen bonding with other weak interactions, like hydrogen bonding or π-stacking, could lead to intricate and functional solid-state materials. watkinsresearchgroup.org

Liquid Crystals and Gels: By carefully designing derivatives of this compound, it may be possible to create novel liquid crystalline materials or low molecular weight organogelators, where halogen bonding plays a key role in the formation of the mesophases or gel networks. acs.org

Functional Materials for Electronics: Aryl iodides are precursors to materials with interesting electronic properties. The incorporation of this compound into larger π-conjugated systems could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). watkinsresearchgroup.org Cyclobutane-containing molecules have already shown promise as hole-selective materials in perovskite solar cells. researchgate.netnih.gov

Bioactive Scaffolds: The cyclobutane motif is an underutilized but increasingly important scaffold in medicinal chemistry, often used to introduce conformational rigidity and improve physicochemical properties. researchgate.netnih.govnih.govlifechemicals.com The unique 3D shape of this compound could be exploited in the design of novel therapeutic agents. The iodine atom can also serve as a bioisostere or a point for radiolabeling.

Addressing Challenges in Scalable Synthesis and Industrial Applicability

The transition from a laboratory-scale synthesis to industrial production is fraught with challenges, particularly for molecules containing strained ring systems. researchgate.net

Key Hurdles and Research Needs:

Cost-Effectiveness of Starting Materials: The availability and cost of the precursors needed for the synthesis of this compound will be a critical factor in its industrial viability. Research into synthetic routes that utilize inexpensive and readily available starting materials is essential.

Process Safety and Optimization: Reactions involving strained rings can be energetic, and their thermal properties must be well understood for safe scale-up. researchgate.net Detailed kinetic and thermodynamic studies will be necessary to develop robust and safe manufacturing processes.

Purification and Impurity Profiling: The development of efficient and scalable purification methods is crucial. For applications in pharmaceuticals or electronics, a thorough understanding and control of the impurity profile will be required.

Regulatory Compliance: For any potential application in regulated industries such as pharmaceuticals, adherence to Good Manufacturing Practices (GMP) and other regulatory requirements will be a significant undertaking.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.